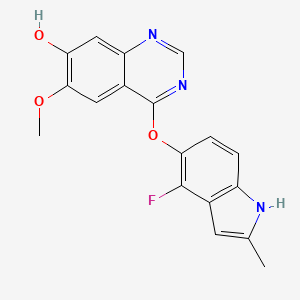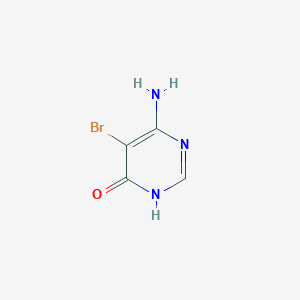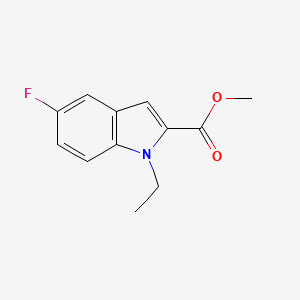
Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate
説明
科学的研究の応用
Indole Synthesis and Chemical Applications
Indole Synthesis
Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate falls within the category of compounds utilized in the synthesis of indoles, a critical structural motif in many natural products and pharmaceutical compounds. The indole synthesis process is pivotal for creating diverse molecules with potential therapeutic applications. Research by Taber and Tirunahari (2011) offers a comprehensive overview of methodologies for indole synthesis, emphasizing the importance of such compounds in drug development and organic chemistry (Taber & Tirunahari, 2011).
Drug Synthesis and Pharmaceutical Applications
Levulinic Acid in Drug Synthesis
Another aspect of scientific research related to this compound is its potential use in synthesizing levulinic acid derivatives. These derivatives are valuable in drug synthesis, offering a pathway to create cost-effective and efficient pharmaceutical compounds. Zhang et al. (2021) highlighted the versatility of levulinic acid and its derivatives in the synthesis of various drugs, indicating the compound's role in reducing drug synthesis costs and simplifying complex synthesis steps (Zhang et al., 2021).
Environmental and Toxicological Studies
Toxicity of Organic Fluorophores
The research on the toxicity of organic fluorophores, including those related to the fluorinated compounds, is essential for understanding the safety profile of these molecules when used in molecular imaging and diagnosis. A literature review by Alford et al. (2009) assessed the toxicity of widely used fluorophores, offering insights into the potential risks associated with their use in vivo, which is relevant for compounds like this compound when employed as fluorophores or in related applications (Alford et al., 2009).
将来の方向性
Indole derivatives, including “Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community .
作用機序
Target of Action
Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to specific receptors or enzymes, thereby modulating their activity . For instance, this compound may inhibit the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in sustained changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including organ damage or altered physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For example, indole derivatives can be transported across cell membranes by organic anion transporters, affecting their intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Indole derivatives may contain targeting signals or undergo post-translational modifications that direct them to specific cellular compartments or organelles . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
methyl 1-ethyl-5-fluoroindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-14-10-5-4-9(13)6-8(10)7-11(14)12(15)16-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASKEVJLWFKOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


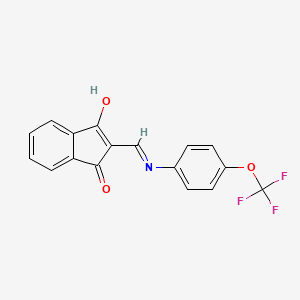

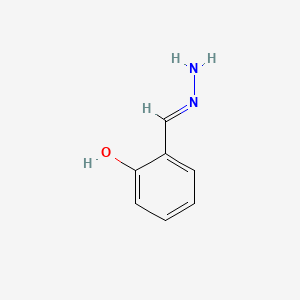

![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)
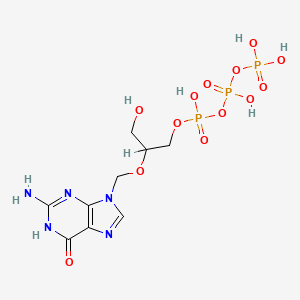

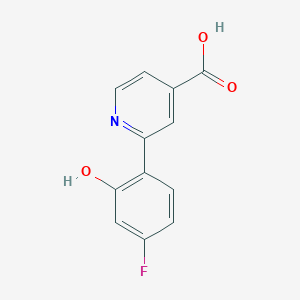
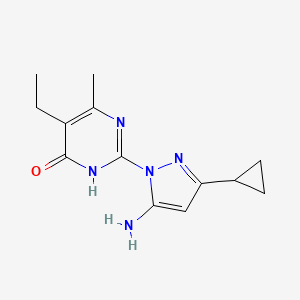
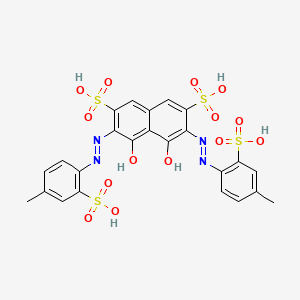
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
